![molecular formula C24H34O7 B1248364 Adenanthin F](/img/structure/B1248364.png)
Adenanthin F
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Overview
Description
Adenanthin F is a natural product found in Isodon adenanthus with data available.
Scientific Research Applications
Obesity and Adipogenesis Inhibition
Adenanthin has shown potential in inhibiting adipogenesis and obesity development. A study by Hu et al. (2019) discovered that adenanthin inhibits adipogenesis in 3T3-L1 and mouse embryonic fibroblasts. It achieves this by delaying mitotic clonal expansion via G0/G1 cell cycle arrest and reducing C/EBPβ signaling. Additionally, adenanthin significantly reduced body weight and adipose tissue mass in mice on a high-fat diet, highlighting its potential as an obesity prevention agent (Hu et al., 2019).
Therapeutic Effects on Autoimmune Diseases
Adenanthin demonstrates therapeutic effects on experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis. Yin et al. (2013) reported that adenanthin reduced inflammatory cell infiltration and demyelination in the central nervous system, alongside modulating immune responses and cytokine production. This effect is mediated through the inhibition of the NF-κB signaling pathway, suggesting adenanthin's potential in treating autoimmune disorders (Yin et al., 2013).
Cancer Cell Targeting
Adenanthin has been found to target peroxiredoxin I/II in hepatocellular carcinoma cells, leading to increased reactive oxygen species levels and cell death. Hou et al. (2014) demonstrated that silencing of these proteins enhances adenanthin's cytotoxic activity, suggesting its therapeutic significance in hepatocellular carcinoma (Hou et al., 2014).
Inhibition of Thioredoxin System
Adenanthin also targets proteins involved in disulfide bond regulation, including the thioredoxin-thioredoxin reductase system and protein disulfide isomerase. Muchowicz et al. (2014) found that adenanthin inhibits the activity of these systems, suggesting its potential application in diseases where aberrant activity of these enzymes is involved (Muchowicz et al., 2014).
Leukemia Cell Differentiation
Adenanthin induces differentiation in acute promyelocytic leukemia (APL) cells by targeting peroxiredoxins. Liu et al. (2012) reported that adenanthin elevates cellular H2O2, activating extracellular signal-regulated kinases and increasing transcription of CCAAT/enhancer-binding protein β, contributing to its differentiation-inducing effects (Liu et al., 2012).
properties
Product Name |
Adenanthin F |
---|---|
Molecular Formula |
C24H34O7 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
[(1R,2S,4R,6S,8S,9R,10S,11S,13S)-6-acetyloxy-8,11-dihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate |
InChI |
InChI=1S/C24H34O7/c1-11-14-7-15(27)20-23(6)16(22(4,5)18(9-17(23)28)30-12(2)25)8-19(31-13(3)26)24(20,10-14)21(11)29/h14-20,27-28H,1,7-10H2,2-6H3/t14-,15+,16-,17+,18+,19+,20+,23+,24+/m1/s1 |
InChI Key |
MSSKMHWUFIWCPL-FHDAQICNSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@H]2[C@@]([C@H](C[C@@H](C2(C)C)OC(=O)C)O)([C@H]3[C@]14C[C@@H](C[C@@H]3O)C(=C)C4=O)C |
Canonical SMILES |
CC(=O)OC1CC2C(C(CC(C2(C3C14CC(CC3O)C(=C)C4=O)C)O)OC(=O)C)(C)C |
synonyms |
adenanthin F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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